Acetomeroctol

Description

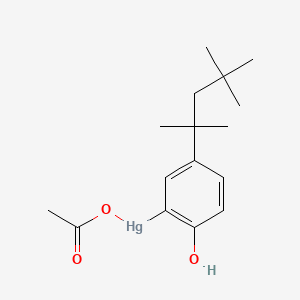

Structure

2D Structure

Properties

CAS No. |

584-18-9 |

|---|---|

Molecular Formula |

C16H24HgO3 |

Molecular Weight |

464.95 g/mol |

IUPAC Name |

acetyloxy-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]mercury |

InChI |

InChI=1S/C14H21O.C2H4O2.Hg/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2(3)4;/h6-8,15H,10H2,1-5H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

YEWQCWVEXRSMSB-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |

Canonical SMILES |

CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |

Other CAS No. |

584-18-9 |

Origin of Product |

United States |

Foundational & Exploratory

Acetomeroctol: A Technical Whitepaper on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomeroctol, an organomercurial compound, has historical significance as a topical antiseptic. This technical guide provides a comprehensive overview of its chemical properties, structure, and generalized experimental approaches for its synthesis and analysis. Due to the limited availability of contemporary research, this paper consolidates known data and infers methodologies based on established organomercurial chemistry. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Properties

This compound, with the IUPAC name acetyloxy-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]mercury, is an organic mercury salt. Its core structure consists of a substituted phenol (B47542) ring complexed with mercury, which is in turn bonded to an acetate (B1210297) group.

Physicochemical Data

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄HgO₃ | PubChem |

| Molecular Weight | 464.95 g/mol | PubChem |

| CAS Number | 584-18-9 | ChemicalBook |

| Melting Point | 158 °C | ChemicalBook |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Spectral Data

Chemical Structure

The chemical structure of this compound is a key determinant of its biological activity. The organomercurial nature of the compound is central to its function.

Acetomeroctol: A Technical Whitepaper on its Historical Development, Synthesis, and Mechanism as an Organomercurial Antiseptic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomeroctol, a potent organomercurial compound, holds a significant place in the history of antiseptic agents. This technical guide provides an in-depth analysis of its historical development, probable synthetic pathways, and the proposed mechanism of its antimicrobial action. As with other organomercurials, its use has been largely discontinued (B1498344) due to toxicity concerns. This document serves as a comprehensive resource, summarizing the available scientific knowledge on this compound and the broader class of organomercurial germicides to inform future research and development in the field of antiseptics and antimicrobial agents.

Introduction: The Era of Mercurial Antiseptics

The use of mercury and its compounds in medicine has a long and storied history, dating back centuries.[1][2] In the late 19th and early 20th centuries, with the advent of germ theory, mercury-based compounds were among the first substances to be systematically investigated for their antimicrobial properties.[3][4] Organomercurial compounds, in particular, emerged as a significant class of topical antiseptics, valued for their efficacy against a broad spectrum of microorganisms.[5][6] Compounds like Merbromin (Mercurochrome) and Thimerosal (Merthiolate) became household names.[5][7] this compound belongs to this class of once-prominent but now largely obsolete antimicrobial agents.

Historical Development and Discovery

The precise date of this compound's discovery and the specific researchers involved are not well-documented in readily available contemporary literature, a common issue for many chemical compounds from the early to mid-20th century. However, its development can be situated within the broader context of extensive research into organomercurial compounds during this period.

Pioneering work by chemists such as Frank C. Whitmore, who published a comprehensive monograph on "Organic Compounds of Mercury" in 1921, laid the groundwork for the synthesis and characterization of a vast array of such compounds.[8][9] It is highly probable that this compound was synthesized and evaluated as part of these systematic explorations of organomercurials for medicinal applications. The primary motivation for developing new organomercurial antiseptics was to improve upon the efficacy and reduce the toxicity of existing inorganic mercury salts, such as mercuric chloride, which were known to be potent but highly toxic.[3][6]

The use of organomercurial antiseptics, including likely this compound, declined significantly in the latter half of the 20th century due to growing concerns about mercury toxicity and the development of safer and more effective antiseptic agents.[7][10]

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its chemical structure: 2-acetoxymercuri-4-(1,1,3,3-tetramethylbutyl)phenol.

| Property | Inferred Value/Characteristic |

| Chemical Formula | C₁₆H₂₄HgO₃ |

| Molecular Weight | 464.96 g/mol |

| Appearance | Likely a white or off-white crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Class | Organomercurial compound, specifically an arylmercuric acetate. |

Experimental Protocols: Probable Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not available in modern chemical literature. However, based on established methods for the mercuration of phenols, a probable synthetic route can be outlined. The synthesis would likely involve the direct mercuration of 4-(1,1,3,3-tetramethylbutyl)phenol with a mercury(II) salt, followed by acetylation.

Reaction Scheme:

Caption: Probable two-step synthesis of this compound.

Methodology:

-

Mercuration of the Phenol:

-

4-(1,1,3,3-tetramethylbutyl)phenol would be dissolved in a suitable solvent, such as acetic acid.

-

An equimolar amount of mercuric acetate, Hg(OAc)₂, would be added to the solution.

-

The reaction mixture would be stirred, likely at an elevated temperature, to facilitate the electrophilic substitution of a hydrogen atom on the phenol ring with an acetoxymercuri (-HgOAc) group. The substitution would be directed to the ortho position relative to the hydroxyl group due to its activating and ortho-para directing effects.

-

-

Isolation and Purification of the Intermediate:

-

Upon completion of the reaction, the intermediate product, 2-(acetoxymercuri)-4-(1,1,3,3-tetramethylbutyl)phenol, would precipitate from the solution upon cooling or the addition of water.

-

The solid would be collected by filtration, washed with water to remove unreacted starting materials and byproducts, and then dried.

-

Recrystallization from a suitable solvent would be employed for purification.

-

-

Final Product Formation (this compound):

-

The term "this compound" implies the presence of an acetoxy group. In this synthetic route, the mercurating agent itself provides the acetoxy group attached to the mercury atom. Thus, the intermediate formed in the first step is this compound.

-

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other organomercurial compounds, is attributed to the high affinity of the mercury atom for sulfhydryl (-SH) groups present in the amino acid cysteine.[11] These sulfhydryl groups are crucial for the structure and function of many proteins and enzymes within microbial cells.

Signaling Pathway of Antimicrobial Action:

Caption: Proposed mechanism of action for this compound.

The key steps in the mechanism of action are:

-

Cellular Uptake: this compound penetrates the cell wall and membrane of the microorganism.

-

Binding to Sulfhydryl Groups: The mercury atom of this compound forms a strong covalent bond with the sulfur atom of sulfhydryl groups in essential proteins and enzymes.

-

Enzyme Inhibition: This binding alters the three-dimensional structure of the proteins, leading to their denaturation and the inactivation of enzymes.

-

Metabolic Disruption: The inactivation of critical enzymes disrupts essential metabolic pathways, such as cellular respiration and nutrient transport.

-

Cell Death: The widespread disruption of cellular function ultimately leads to the death of the microorganism.

Quantitative Data on Germicidal Activity

| Antiseptic Agent Class | Typical Use Concentration | Spectrum of Activity | General Efficacy |

| Organomercurials | Low (e.g., 1:1000 to 1:20,000) | Broad (Bacteria, Fungi) | High |

| Phenols | 0.1% to 5% | Broad | Moderate to High |

| Iodine Tincture | 2% to 7% | Broad | High |

| Alcohols | 60% to 90% | Broad | High |

Toxicity and Decline in Use

The primary reason for the discontinuation of this compound and other organomercurial antiseptics is their inherent toxicity.[5][10][12] Mercury is a heavy metal that can be absorbed through the skin and can accumulate in the body, leading to a range of adverse health effects, including:

-

Neurotoxicity: Mercury is a potent neurotoxin that can cause damage to the central and peripheral nervous systems.[13]

-

Nephrotoxicity: The kidneys are a primary target for mercury, and accumulation can lead to renal damage.

-

Hypersensitivity Reactions: Some individuals may develop allergic reactions to mercury-containing compounds.

-

Environmental Concerns: The widespread use of mercury compounds contributes to environmental contamination.

The recognition of these risks, coupled with the development of safer and equally effective antiseptics such as povidone-iodine, chlorhexidine, and quaternary ammonium (B1175870) compounds, led to the gradual phasing out of organomercurials from clinical and over-the-counter use.

Conclusion

This compound represents a significant chapter in the history of antiseptic development. As an organomercurial compound, it was likely an effective topical germicide that played a role in infection control during the early to mid-20th century. Its probable synthesis via the mercuration of a substituted phenol and its mechanism of action through the inactivation of microbial sulfhydryl-containing proteins are consistent with the known chemistry and pharmacology of its class. However, the inherent toxicity of mercury ultimately led to its obsolescence. The study of this compound and other historical antiseptics provides valuable insights into the evolution of antimicrobial agents and underscores the ongoing importance of developing new, effective, and safe treatments for the prevention and treatment of infections.

References

- 1. b4brands.com [b4brands.com]

- 2. researchgate.net [researchgate.net]

- 3. Mercury(II) chloride - Wikipedia [en.wikipedia.org]

- 4. Beginnings of antiseptic surgery in Cleveland - Dittrick Medical History Center [artsci.case.edu]

- 5. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Compounds of Mercury book by Frank C. Whitmore [thriftbooks.com]

- 9. Organic compounds of mercury / by Frank C. Whitmore. | Wellcome Collection [wellcomecollection.org]

- 10. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 11. The Mechanism of the Anti-bacterial Action of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Acetomeroctol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Acetomeroctol, an organomercurial compound with antiseptic properties. The document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound, with the chemical name 2-acetoxymercuri-4-(1,1,3,3-tetramethylbutyl)phenol, is a topical antiseptic. Its synthesis involves a two-step process commencing with the alkylation of phenol (B47542) to produce the intermediate 4-(1,1,3,3-tetramethylbutyl)phenol, followed by ortho-mercuration using mercuric acetate (B1210297). This guide will elaborate on each of these critical steps.

Synthesis Pathways

The synthesis of this compound can be logically divided into two primary stages:

-

Step 1: Synthesis of 4-(1,1,3,3-tetramethylbutyl)phenol

-

Step 2: Mercuration of 4-(1,1,3,3-tetramethylbutyl)phenol to yield this compound

A logical diagram illustrating this workflow is presented below.

Step 1: Synthesis of 4-(1,1,3,3-tetramethylbutyl)phenol

The initial step involves the Friedel-Crafts alkylation of phenol with diisobutylene. This reaction is typically catalyzed by an acid catalyst.

A detailed signaling pathway for this alkylation is depicted below.

This protocol is adapted from a patented method for the preparation of 4-tert-octylphenol.

Materials:

-

Phenol (3 mol, 282 g)

-

Isobutylene (B52900) dimer (a mixture primarily containing 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with a purity of >98% (2 mol, 228 g)

-

H-type sulfonated polystyrene-divinylbenzene copolymer strong acid cation exchange resin (28.2 g)

Procedure:

-

Charge a reaction flask with 282 g of molten phenol and 28.2 g of the strong acid cation exchange resin.

-

Initiate stirring and heat the mixture to 100°C.

-

Slowly add 228 g of the isobutylene dimer to the phenol melt over a period of 3.5 hours while maintaining the temperature at 100°C.

-

After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 60 minutes to ensure the completion of the alkylation reaction.

-

Separate the hot alkylation liquid from the catalyst by filtration.

-

The crude product can be purified by distillation. Collect the fraction boiling between 220°C and 270°C.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Phenol:Isobutylene Dimer) | 3:2 | CN101161616A |

| Catalyst Loading | 10% w/w of Phenol | CN101161616A |

| Reaction Temperature | 100°C | CN101161616A |

| Reaction Time | 4.5 hours | CN101161616A |

| Product Yield | 405 g | CN101161616A |

Step 2: Mercuration of 4-(1,1,3,3-tetramethylbutyl)phenol

The second and final step is the electrophilic substitution of a proton on the aromatic ring of 4-(1,1,3,3-tetramethylbutyl)phenol with an acetoxymercuri group (-HgOAc). Due to the steric hindrance and directing effect of the existing substituents (hydroxyl and tetramethylbutyl groups), the mercuration occurs at the ortho position relative to the hydroxyl group.

The logical relationship for this mercuration step is outlined below.

This protocol is a proposed adaptation based on the well-established mercuration of phenol.

Materials:

-

4-(1,1,3,3-tetramethylbutyl)phenol

-

Mercuric acetate

-

Water

Procedure:

-

In a suitable reaction vessel, heat 4-(1,1,3,3-tetramethylbutyl)phenol until it is molten.

-

Gradually add powdered mercuric acetate to the stirred molten phenol. An exothermic reaction may be observed.

-

After the addition is complete and the mercuric acetate has dissolved, pour the reaction mixture slowly into hot water.

-

Boil the aqueous mixture for a short period to complete the reaction and precipitate the product.

-

Filter the hot mixture to remove any insoluble by-products.

-

Allow the filtrate to cool, which will cause the this compound to crystallize.

-

Collect the crystals by filtration and dry them. Recrystallization from a suitable solvent, such as hot water or ethanol, can be performed for further purification.

Quantitative Data:

| Parameter | Expected/Target Value |

| Molar Ratio (Phenol derivative:Mercuric Acetate) | 1:1 to 1:1.1 |

| Reaction Temperature | Elevated (e.g., >100°C for the initial melt) |

| Reaction Time | To be determined empirically |

| Product Yield | To be determined empirically |

| Melting Point | To be determined and compared with literature values |

| Purity (by HPLC or other analytical methods) | >98% |

Safety Precautions

It is imperative to handle all chemicals, especially mercury compounds, with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Mercury and its compounds are highly toxic and require proper disposal procedures according to institutional and regulatory guidelines. Phenol is corrosive and can cause severe skin burns.

Conclusion

The synthesis of this compound is a two-step process that is achievable through established organic chemistry reactions. The first step, the alkylation of phenol, is well-documented. The second step, the mercuration of the resulting substituted phenol, can be successfully performed by adapting known procedures for phenol mercuration. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this compound. Further optimization of the mercuration step may be required to maximize yield and purity.

A Technical Guide to the Solubility of Acetomeroctol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of Acetomeroctol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility profile and presents a detailed, generalized experimental protocol for determining the solubility of pharmaceutical compounds like this compound. This guide is intended to be a valuable resource for researchers and professionals involved in the formulation and development of pharmaceutical products containing this compound.

Introduction to this compound

This compound is an organomercurial compound that has been historically used as an antiseptic and disinfectant. Its efficacy and formulation are intrinsically linked to its solubility in appropriate solvent systems. Understanding the solubility of this compound is therefore a critical parameter for the development of stable, effective, and bioavailable pharmaceutical preparations.

Solubility Profile of this compound

| Organic Solvent | Solubility Description |

| Alcohol | Freely Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

| Benzene (B151609) | Sparingly Soluble |

| Water | Insoluble |

This qualitative profile indicates that this compound exhibits good solubility in polar protic solvents like alcohols and is also soluble in common non-polar and polar aprotic organic solvents such as ether and chloroform. Its solubility is limited in benzene and it is practically insoluble in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

In the absence of specific published methods for this compound, this section details a robust and widely accepted general protocol for determining the solubility of a solid pharmaceutical compound in an organic solvent: the shake-flask method.[1][2][3][4] This method is considered the "gold standard" for thermodynamic solubility measurements.[1]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific volume of the solvent at a controlled temperature.[2][4] The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (or test compound)

-

Selected organic solvents (e.g., ethanol, methanol, ether, chloroform, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The temperature should be maintained at a constant, specified value (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the sample through a syringe filter into a clean vial.

-

Dilution: If necessary, accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1][5][6] A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

Data Analysis

The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/100 mL, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the generalized shake-flask method.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly available literature, its qualitative solubility profile provides a solid foundation for formulation activities. The provided generalized shake-flask protocol offers a standardized and reliable methodology for researchers to quantitatively determine the solubility of this compound in various organic solvents of interest. The application of such robust experimental methods is essential for advancing the development of pharmaceutical formulations containing this active ingredient.

References

Spectroscopic Data for Acetomeroctol: A Comprehensive Analysis

A thorough investigation into publicly available scientific databases and chemical repositories has revealed a significant lack of specific spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound identified as Acetomeroctol.

Despite extensive searches for "this compound" and its potential systematic name, "2-(acetoxymercurio)-4-(1,1,3,3-tetramethylbutyl)phenol," no experimental or tabulated NMR, IR, or Mass Spectrometry data could be retrieved. This scarcity of information suggests that this compound may be a compound that is not widely synthesized, characterized, or reported in accessible literature.

Consequently, the core requirements of this technical guide—namely the presentation of quantitative spectroscopic data in tables, detailed experimental protocols, and a workflow diagram for data acquisition—cannot be fulfilled at this time due to the absence of the foundational data.

Challenges in Data Retrieval

Several factors may contribute to the difficulty in obtaining spectroscopic information for this compound:

-

Nomenclature Obscurity: The name "this compound" may be an uncommon or outdated synonym, a trade name not widely indexed, or potentially an incorrect designation.

-

Limited Public Data: Research involving this specific compound may not have been published in publicly accessible journals or databases. The data might exist in proprietary industrial archives or specialized, non-public collections.

-

Low Research Prevalence: The compound may not have been the subject of extensive academic or industrial research, leading to a lack of published characterization data.

General Experimental Protocols for Spectroscopic Analysis of Organic Compounds

While specific data for this compound is unavailable, this section outlines the general experimental methodologies that would typically be employed to acquire the requested spectroscopic data for a novel or uncharacterized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Typical Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the desired nuclei (¹H and ¹³C). Parameters such as the number of scans, relaxation delay, and pulse sequence are optimized.

-

Data Acquisition: The prepared sample is placed in the spectrometer's magnet, and the NMR experiment is initiated. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clear and interpretable spectrum. Chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Typical Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The sample spectrum is then acquired.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule, and to gain structural information from its fragmentation pattern.

Typical Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion or Chromatography: The sample solution is either directly infused into the mass spectrometer or introduced after separation by liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized in the ESI source.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound.

Hypothetical Experimental Workflow

In the absence of actual data for this compound, a generalized workflow for the spectroscopic characterization of a synthesized organic compound is presented below. This diagram illustrates the logical sequence of analysis that would be followed.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion and Recommendations for Researchers

For professionals in research, science, and drug development seeking information on this compound, the current lack of public spectroscopic data presents a significant hurdle. The following steps are recommended:

-

Verify Compound Identity: Double-check the chemical name and any associated identifiers (like a CAS number, if available) to ensure accuracy.

-

Consult Specialized Databases: Explore more specialized or proprietary chemical databases that may not be indexed by public search engines.

-

Literature Review of Analogous Compounds: Investigate the spectroscopic data of structurally similar organomercurial compounds or substituted phenols, which may provide some predictive insights.

-

De Novo Synthesis and Characterization: If the compound is critical for a research program, synthesis followed by a full spectroscopic characterization using the methods outlined above would be necessary to obtain the required data.

Until such data becomes publicly available, a comprehensive technical guide on the spectroscopic properties of this compound cannot be fully realized.

A Comprehensive Toxicological Profile of Organic Mercurial Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the toxicological profile of organic mercurial compounds, with a primary focus on methylmercury (B97897) (MeHg) and ethylmercury (EtHg). Organic mercury compounds are pervasive environmental toxicants that present a significant threat to human health, distinguished from their inorganic counterparts by their high lipid solubility and ability to traverse critical biological barriers like the blood-brain and placental barriers.[1] This property underpins their potent neurotoxicity, particularly to the developing nervous system.[1][2] This document synthesizes current knowledge on the toxicokinetics, molecular mechanisms of toxicity, and target organ effects of these compounds. It includes quantitative toxicity data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to Organic Mercurial Compounds

Mercury exists in three primary forms: elemental, inorganic, and organic.[3][4] Organic mercury compounds are characterized by a covalent bond between a mercury atom and at least one carbon atom.[5] The most common and toxicologically significant of these are short-chain alkylmercurials, such as methylmercury (CH₃Hg⁺) and ethylmercury (CH₃CH₂Hg⁺).[2][6]

The primary source of human exposure to methylmercury is through the consumption of contaminated fish and other seafood.[7][8] Inorganic mercury, released from both natural and anthropogenic sources, is methylated by anaerobic bacteria in aquatic sediments, entering the food chain and biomagnifying to high concentrations in predatory fish.[3][9] Ethylmercury is primarily known for its use as a preservative, thimerosal, in some vaccines and other medical products.[10] Due to their high bioavailability and ability to cross biological membranes, organic mercurials are generally considered more toxic than inorganic mercury compounds, which primarily target the kidneys.[1][9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of a compound is fundamentally governed by its toxicokinetics. Organic mercurials exhibit distinct profiles that facilitate their accumulation in sensitive tissues.

-

Absorption: Following ingestion, the gastrointestinal absorption of methylmercury is highly efficient, approaching 100% in humans and rodents.[11][12] Organic mercury can also be readily absorbed through the skin and lungs.[13]

-

Distribution: Once in the bloodstream, over 90% of methylmercury binds to hemoglobin within red blood cells.[13] It is distributed throughout the body, with a propensity to accumulate in the liver, kidneys, and, most critically, the brain.[11][14] Its lipophilic nature allows it to readily cross the blood-brain and placental barriers, leading to significant fetal exposure and developmental neurotoxicity.[1][15]

-

Metabolism: Organic mercurials are metabolized slowly. The primary metabolic process is the cleavage of the carbon-mercury bond, resulting in the formation of inorganic mercury (Hg²⁺).[13] This biotransformation occurs in various tissues, including the brain, where the accumulation of inorganic mercury may contribute to long-term toxicity.[16]

-

Excretion: The elimination of methylmercury is a slow process, with a biological half-life in humans estimated to be between 64 and 97 days.[11] The major route of excretion is via the feces, with smaller amounts eliminated in urine and hair.[11][14]

Molecular Mechanisms of Toxicity

The toxicity of organic mercurials stems from their high reactivity and ability to interfere with numerous cellular processes. The primary mechanisms include interaction with sulfhydryl groups, induction of oxidative stress, and disruption of homeostasis.

-

Interaction with Sulfhydryl Groups: Mercury has a high affinity for sulfhydryl (-SH) groups found in amino acids like cysteine.[1][2] By binding to these groups, organic mercury can irreversibly inhibit a wide range of proteins and enzymes, disrupting cellular structure and function.[6][17]

-

Oxidative Stress: Organic mercury compounds are potent inducers of oxidative stress. They lead to the generation of reactive oxygen species (ROS) and deplete cellular antioxidant defenses, most notably glutathione (B108866) (GSH), a critical intracellular thiol.[18] This imbalance results in damage to lipids, proteins, and DNA.[19]

-

Disruption of Calcium Homeostasis: Methylmercury can disrupt intracellular calcium (Ca²⁺) homeostasis. This can lead to mitochondrial dysfunction, impaired neurotransmitter release, and the activation of apoptotic pathways, contributing significantly to neurotoxicity.[2][20]

-

Excitotoxicity: In the central nervous system, methylmercury can inhibit the uptake of glutamate (B1630785), an excitatory neurotransmitter. The resulting excess glutamate in the synaptic cleft overstimulates receptors, leading to a cascade of events that culminates in neuronal cell death, a process known as excitotoxicity.[2]

-

Mitochondrial Dysfunction: Mitochondria are a key target of mercury toxicity. Disruption of mitochondrial respiration impairs ATP production, exacerbates oxidative stress, and can trigger apoptosis, further contributing to cellular damage.[19]

Toxicological Effects on Organ Systems

While organic mercury is a systemic toxicant, its most pronounced effects are on the central nervous system.

-

Neurotoxicity: The CNS is the primary target for organic mercury.[21] Chronic exposure leads to symptoms such as paresthesia (numbness and tingling in extremities), ataxia (poor coordination), dysarthria (speech difficulties), and constriction of the visual field.[15][21] Prenatal exposure is of particular concern, as the developing brain is highly susceptible. It can result in severe outcomes including mental retardation, cerebral palsy, blindness, and deafness.[4]

-

Renotoxicity: While inorganic mercury is more potently nephrotoxic, organic mercurials can also damage the kidneys.[1] The damage is often concentrated in the proximal tubules.[12] Studies in rats have shown that ethylmercury can cause more severe renal damage than equimolar doses of methylmercury, which may be related to higher renal concentrations of inorganic mercury following dealkylation.[22]

-

Cardiovascular Effects: Evidence suggests that chronic low-dose mercury exposure may be a risk factor for cardiovascular diseases, including hypertension and myocardial infarction.

-

Immunotoxicity: Both organic and inorganic mercury species can modulate the immune system. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that methylmercury can increase the release of pro-inflammatory cytokines, while ethylmercury may have a suppressive effect on certain cytokines.[23]

-

Reproductive and Developmental Effects: Organic mercury compounds are potent reproductive and developmental toxicants.[3] They readily cross the placenta, leading to fetal exposure levels that can exceed maternal levels.[15] Animal studies have reported effects including impaired fertility, increased fetal resorption, and developmental abnormalities.[3][21]

Quantitative Toxicity Data

Summarizing quantitative data is crucial for comparative toxicological assessment. The following table presents EC₅₀ values (the concentration of a substance that causes a 50% maximal effect) from in vitro studies.

| Compound | Cell Line | Endpoint | EC₅₀ (µM) | 95% Confidence Interval | Source |

| Methylmercury (MeHg) | C6 rat glioma | Cell Viability | Not specified, but more toxic than its cysteine complex | N/A | [24] |

| Ethylmercury (EtHg) | C6 rat glioma | Cell Viability | Not specified, but more toxic than its cysteine complex | N/A | [24] |

| MeHg-S-Cysteine | C6 rat glioma | Cell Viability | 11.2 | 9.81–12.59 | [24] |

| EtHg-S-Cysteine | C6 rat glioma | Cell Viability | 9.37 | 8.81–9.93 | [24] |

Note: In a study on C. elegans, methylmercury chloride was found to be 2 to 4-fold more toxic than inorganic mercury chloride for developmental milestones.[25]

Experimental Protocols

Reproducible experimental design is the cornerstone of toxicological research. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Assessment of Mercury Immunotoxicity in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To compare the effects of inorganic and organic mercury species on cytokine release from human immune cells.[23]

-

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood of healthy volunteer donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Exposure: Cells are seeded in culture plates and treated with sub-cytotoxic concentrations of the mercury compounds (e.g., up to 200 nM of HgCl₂, MeHg, or EtHg). A co-stimulant such as lipopolysaccharide (LPS) is often included to activate the immune cells.

-

Incubation: The cells are incubated for a defined period, typically 24 hours.

-

Viability Assay: Cell viability is assessed using a standard method like the MTT assay to ensure that observed effects are not due to cytotoxicity.[23]

-

Cytokine Analysis: After incubation, the cell culture supernatants are collected. The concentrations of various pro-inflammatory and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10) are measured using a multiplex bead-based assay (e.g., Luminex).

-

-

Source: Based on the methodology described for in vitro immunotoxicity studies.[23]

Protocol 2: Assessment of Mercurial-Induced Oxidative Stress in Neural Precursor Cells (NPCs)

-

Objective: To evaluate the impact of methylmercury and its physiological complexes on antioxidant defenses in a developmentally relevant cell model.[26]

-

Methodology:

-

Cell Culture and Differentiation: Mesenchymal stem cells (MSCs) are cultured and differentiated into NPCs, which are then seeded into multi-well plates.

-

Preparation of Mercury Species: Stock solutions of methylmercury chloride (MeHgCl) and its complexes with glutathione (MeHg-glutathione) and cysteine (MeHg-cysteine) are prepared.

-

Exposure: NPCs are exposed to a range of concentrations (e.g., 0.01–2.0 µM) of the different mercury species for 24 hours.

-

Cell Lysis: After exposure, cells are washed and lysed to release intracellular contents. The total protein content of the lysate is quantified (e.g., using the Bradford assay) for normalization.

-

Glutathione (GSH) Quantification: The concentration of reduced glutathione is measured. A common method involves adding trichloroacetic acid to precipitate proteins, followed by reaction of the supernatant with DTNB (Ellman's reagent). The absorbance is read at 415 nm and compared to a GSH standard curve. Results are expressed as µg GSH/µg protein.[26]

-

Enzyme Activity Assays: The activity of key antioxidant enzymes, such as glutathione peroxidase (GPx), is measured using commercially available kits or established spectrophotometric methods.

-

-

Source: Based on the methodology for assessing oxidative stress in MSCs and NPCs.[26]

Conclusion

Organic mercurial compounds, particularly methylmercury, represent a significant public health concern due to their potent neurotoxicity, persistence in the environment, and ability to bioaccumulate.[1][9] Their distinct toxicokinetic profile allows them to accumulate in the central nervous system, where they disrupt fundamental cellular processes through mechanisms including enzyme inhibition, oxidative stress, and excitotoxicity.[1][2] The developing fetus and young children are especially vulnerable to these effects.[4][15] A thorough understanding of the toxicological profile of these compounds, supported by robust quantitative data and standardized experimental protocols, is essential for accurate risk assessment, the development of preventative strategies, and the design of effective therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 7. nationalacademies.org [nationalacademies.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury | Semantic Scholar [semanticscholar.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CHEMISTRY, EXPOSURE, TOXICOKINETICS, AND TOXICODYNAMICS - Toxicological Effects of Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Toxicokinetics and methyl mercury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mercury Poisoning | Health & Human Services [hhs.iowa.gov]

- 16. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mercury Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. The comparative toxicology of ethyl- and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential immunotoxic effects of inorganic and organic mercury species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessment of the Effects of Organic vs. Inorganic Arsenic and Mercury in Caenorhabditis Elegans | FDA [fda.gov]

- 26. mdpi.com [mdpi.com]

In-Vitro Cytotoxicity of Acetomeroctol: A Review of Available Data

This scarcity of information prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways. The scientific community has not published research that would provide the necessary foundation for such a document.

Alternative Topic Suggestion: In-Vitro Cytotoxicity of Acetaminophen

In contrast to Acetomeroctol, a wealth of research exists on the in-vitro cytotoxicity of Acetaminophen (also known as Paracetamol). This compound has been extensively studied across various cell lines, and a substantial body of literature is available detailing its cytotoxic effects, the underlying molecular mechanisms, and the experimental methods used for its evaluation.

Should you be interested, a detailed technical guide on the in-vitro cytotoxicity of Acetaminophen can be provided. This guide would adhere to all the core requirements of your original request, including:

-

Structured Data Presentation: Summarized quantitative data (e.g., IC50 values, cell viability percentages) in tabular format for easy comparison across different cell lines and experimental conditions.

-

Detailed Experimental Protocols: Comprehensive descriptions of the methodologies employed in key studies, including cell culture maintenance, drug preparation and exposure, and various cytotoxicity assays (e.g., MTT, LDH, ATP depletion assays).

-

Mandatory Visualizations: Graphviz diagrams illustrating relevant signaling pathways, such as those involved in Acetaminophen-induced oxidative stress and apoptosis, as well as experimental workflows.

Please advise if you would like to proceed with this alternative topic.

An In-depth Technical Guide on the Degradation of Acetomeroctol: Current State of Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomeroctol is an organomercuric compound that has historically been used as a topical antiseptic and germicide. Understanding the degradation profile of any pharmaceutical compound is critical for ensuring its safety, efficacy, and stability. This technical guide aims to provide a comprehensive overview of the degradation products and pathways of this compound. However, a thorough review of publicly available scientific literature, patent databases, and regulatory documents reveals a significant lack of specific information on this topic.

This guide will, therefore, outline the general principles of drug degradation and the methodologies typically employed in such studies, which would be applicable to the investigation of this compound.

General Principles of Drug Degradation

The degradation of a drug substance like this compound can be influenced by several factors, including:

-

Hydrolysis: Cleavage of chemical bonds by water. Organomercuric compounds can be susceptible to hydrolysis, potentially breaking the carbon-mercury bond.

-

Oxidation: Degradation by reaction with oxygen. This can be initiated by exposure to air, light, or the presence of oxidizing agents.

-

Photolysis: Degradation caused by exposure to light, particularly UV radiation.

-

Thermal Degradation: Decomposition due to exposure to heat.

Potential, yet Undocumented, Degradation Pathways of this compound

Given the chemical structure of this compound (2-acetoxymercuri-4-(1,1,3,3-tetramethylbutyl)phenol), one could hypothesize potential degradation pathways. It is crucial to emphasize that the following are theoretical and have not been substantiated by published experimental data.

A primary pathway could involve the cleavage of the acetoxymercuri group from the phenol (B47542) ring. This could result in the formation of 4-(1,1,3,3-tetramethylbutyl)phenol and a mercury-containing species. The nature of this mercury species would depend on the specific degradation conditions.

Hypothetical Degradation Workflow

A logical workflow to investigate the degradation of this compound would involve a series of steps to identify and characterize its degradation products.

Caption: A typical experimental workflow for a forced degradation study.

Experimental Protocols for Future Investigation

For researchers intending to study the degradation of this compound, the following experimental approaches, standard in the pharmaceutical industry, are recommended.

1. Forced Degradation (Stress) Studies

-

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

-

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

2. Analytical Method for Separation and Quantification

-

Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method would be the primary tool.

-

Protocol Outline:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to separate the parent drug from its more polar or non-polar degradants.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Photodiode array (PDA) detection would be beneficial for assessing peak purity.

-

3. Identification and Structural Elucidation of Degradation Products

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this purpose.

-

Protocol Outline:

-

Analyze the stressed samples using an optimized LC-MS/MS method to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.

-

If degradation products are formed in sufficient quantities, they can be isolated using preparative HPLC.

-

The isolated impurities can then be subjected to NMR spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate their complete chemical structure.

-

Data Presentation for Future Findings

Should experimental data on this compound degradation become available, it should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies (Hypothetical)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants Observed | Major Degradant(s) (RT) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 80 | Data Not Available | Data Not Available | Data Not Available |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 80 | Data Not Available | Data Not Available | Data Not Available |

| Oxidation | 3% H₂O₂ | 48 h | 25 | Data Not Available | Data Not Available | Data Not Available |

| Thermal (Solid) | Dry Heat | 7 days | 105 | Data Not Available | Data Not Available | Data Not Available |

| Photolytic (Solution) | ICH Q1B | - | 25 | Data Not Available | Data Not- Available | Data Not Available |

There is a notable absence of publicly accessible data regarding the degradation products and pathways of this compound. This technical guide has provided a framework of the principles and experimental methodologies that would be necessary to perform a comprehensive investigation into the stability of this compound. The generation of such data is essential for a complete understanding of the chemical properties of this compound and to ensure its quality and safety if it were to be considered for any future pharmaceutical or other applications. Further research in this area is clearly warranted.

Biotransformation of Acetomeroctol: A Review of Currently Available Scientific Literature

To the valued researchers, scientists, and drug development professionals,

This document addresses the topic of the biotransformation of Acetomeroctol in biological systems. Following a comprehensive and targeted search of publicly available scientific literature, we must report that there is a significant lack of data on the metabolism, metabolic pathways, and pharmacokinetic profile of this compound.

Our extensive search, utilizing various keywords including "this compound biotransformation," "Metabolism of this compound," "this compound metabolic pathways," "this compound pharmacokinetics," "this compound in vivo studies," and "this compound in vitro metabolism," did not yield any specific studies detailing the biotransformation of this particular compound. The search results were consistently populated with information regarding the well-studied biotransformation of Acetaminophen (also known as Paracetamol), a distinct and unrelated molecule.

Consequently, we are unable to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of metabolic pathways for this compound as originally intended. The absence of research in this specific area prevents the fulfillment of the core requirements of the requested content.

This finding highlights a knowledge gap in the scientific community regarding the metabolic fate of this compound. Further research, including in vitro and in vivo studies, would be necessary to elucidate the biotransformation of this compound in biological systems. Such studies would be crucial for understanding its efficacy, potential toxicity, and overall pharmacokinetic profile.

We regret that we are unable to provide the requested detailed guide at this time due to the lack of available scientific information. We will continue to monitor for any emerging research on this topic and will update our resources accordingly.

In-depth Technical Guide: Physical State and Appearance of Pure Acetomeroctol

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide concerning the physical and chemical properties of pure Acetomeroctol. However, a comprehensive search of available scientific literature and databases has revealed a significant lack of detailed information regarding this specific compound. The majority of search results consistently and erroneously pertain to Acetaminophen (Paracetamol), a distinct chemical entity.

This guide will present the limited information currently available for this compound and, for comparative context, will detail established experimental protocols for analogous compounds.

Physical and Chemical Properties of this compound

A thorough investigation into the physical and chemical characteristics of pure this compound has yielded sparse data. The primary available physical property is its melting point.

Table 1: Physical Properties of Pure this compound

| Property | Value |

| Physical State | Information not available |

| Appearance/Color | Information not available |

| Melting Point | 158 °C |

| Solubility | Information not available |

| Density | Information not available |

Due to the insufficient data, a comprehensive summary of quantitative properties is not possible at this time.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of this compound are not available in the reviewed literature. However, standard methodologies for characterizing similar organic or organometallic compounds are well-established. The following sections outline general procedures that would be applicable for the determination of key physical properties of a pure solid compound like this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is the temperature at which the solid phase is in equilibrium with the liquid phase. The sharpness of the melting point range is a good indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the pure, dry this compound powder is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 20°C of the expected melting point, the heating rate should be reduced to 1-2°C per minute to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated pipettes and glassware

Procedure (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: An excess amount of pure this compound is added to a known volume of each solvent in a series of vials.

-

Equilibration: The vials are sealed and placed in a constant temperature bath, typically at 25°C and 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the biological signaling pathways or established experimental workflows for this compound. As an organomercurial compound, it is plausible that its mechanism of action could involve interaction with sulfhydryl groups of proteins, a common mode of action for mercury compounds. However, without experimental evidence, any depiction of a signaling pathway would be purely speculative.

To illustrate a potential workflow for investigating the antimicrobial properties of a compound like this compound, a generalized experimental workflow diagram is provided below.

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a test compound.

Conclusion

The available scientific and technical data on the physical state and appearance of pure this compound is severely limited. While a melting point has been reported, other fundamental properties such as its appearance, solubility, and density remain uncharacterized in the accessible literature. Furthermore, there is a lack of information regarding its specific biological mechanisms and established experimental protocols. The information provided in this guide is based on general principles of chemical and microbiological analysis and should be adapted and validated for the specific investigation of this compound. Further primary research is required to fully elucidate the properties and biological activity of this compound.

Acetomeroctol: A Technical Examination of a Historical Topical Anti-Infective Agent

Foreword for the Research Professional: Information regarding Acetomeroctol, a specific organomercurial compound, is notably scarce in contemporary scientific literature. This guide provides a comprehensive overview based on the available data and contextualizes its likely properties within the broader class of organomercurial antiseptics. Due to its discontinuation, detailed modern experimental data, specific signaling pathways, and standardized protocols for this compound are not available. This document, therefore, synthesizes historical context with the general mechanisms of action and toxicological concerns associated with organomercurial compounds to offer a technical perspective for the research and drug development community.

Introduction to this compound and Organomercurial Antiseptics

This compound is an organomercurial compound historically used as a topical antiseptic. Like other compounds in its class, such as thimerosal (B151700) and merbromin, it was employed for its antimicrobial properties to prevent infection in minor cuts and wounds. The use of organomercurial antiseptics has been largely discontinued (B1498344) due to significant toxicity concerns, particularly the risk of mercury poisoning.[1][2] These compounds have been replaced by safer and more effective alternatives in modern medicine.[3][4]

The history of medicine saw the use of mercury and its compounds for centuries, initially for treating diseases like syphilis and later as cleaning and protecting agents for surfaces.[5][6] Organomercurial antiseptics were developed to leverage the antimicrobial properties of mercury in a form that was believed to be less toxic than inorganic mercury salts.[3] However, their bacteriostatic, rather than bactericidal, nature and the potential for allergic reactions and mercury toxicity led to their decline.[4]

General Mechanism of Action of Organomercurial Antiseptics

The precise mechanism of action for this compound is not detailed in available literature. However, the antimicrobial activity of organomercurial compounds is generally attributed to the high affinity of mercury for sulfhydryl (-SH) groups.[3][7] This interaction is central to their ability to inhibit microbial growth.

Key aspects of the mechanism include:

-

Protein Inactivation: Mercury ions bind to sulfhydryl groups within microbial proteins, including essential enzymes. This binding leads to the denaturation of these proteins, disrupting critical metabolic and cellular processes and ultimately inhibiting bacterial growth.[3][7][8]

-

Membrane Disruption: Organomercurials can also alter the permeability of microbial cell membranes, leading to the leakage of cellular contents and cell death.[3][9]

-

Enzyme Inhibition: Phenylmercuric nitrate (B79036), a related compound, has been shown to have a strong inhibitory effect on enzymes like UDP-glucuronyltransferase and cytochrome P-450 dependent O-demethylase.[10] It has also been observed to depress cytochrome oxidase activity.[11]

-

Inhibition of Transcription: In some prokaryotes, mercuric ions have been shown to inhibit transcription by inactivating general transcription factors.[12]

The following diagram illustrates the generalized mechanism of action for organomercurial compounds.

Quantitative Data

A thorough search of scientific literature and historical records did not yield any specific quantitative antimicrobial data for this compound, such as Minimum Inhibitory Concentration (MIC) values or efficacy studies. For related organomercurial compounds, some historical data on resistance levels in bacteria isolated from contaminated sites exist, with MICs for Hg2+ ranging from 0.16 to 140 μg/ml and for methylmercury (B97897) from 0.02 to 50.1 μg/ml.[13] However, directly extrapolating these values to this compound is not scientifically valid. The lack of available data is a direct consequence of the compound's discontinuation and the shift away from organomercurial antiseptics in clinical practice.

Experimental Protocols

Detailed experimental protocols for testing the efficacy of this compound are not available. However, based on general microbiological practices for evaluating antiseptics and disinfectants of that era, the following methodologies would have likely been employed:

A. In Vitro Antimicrobial Susceptibility Testing (General Overview)

-

Broth Dilution Method: To determine the MIC, serial dilutions of this compound would be prepared in a liquid growth medium and inoculated with a standardized suspension of a test microorganism. The lowest concentration that completely inhibits visible growth after incubation would be recorded as the MIC.

-

Agar (B569324) Diffusion Method (Disk Diffusion): Filter paper disks impregnated with a known concentration of this compound would be placed on an agar plate uniformly inoculated with a test microorganism. The diameter of the zone of growth inhibition around the disk after incubation would be measured to assess the antimicrobial activity.

B. General Workflow for Antiseptic Efficacy Testing

The following diagram outlines a generalized workflow that would have been used to assess the antimicrobial efficacy of a topical agent like this compound.

Toxicity and Discontinuation

The primary reason for the discontinuation of this compound and other organomercurial antiseptics is their toxicity.[14][15] Mercury is a toxic heavy metal, and both acute and chronic exposure can lead to severe health effects, including neurological and kidney damage.[1] Organic mercury compounds, in particular, can be absorbed through the skin.[15] The risk of mercury toxicity from topical application, especially on open wounds or over large areas of skin, was a significant concern that led regulatory bodies to ban or restrict their use.[16] Phenylmercuric nitrate, for instance, is no longer used for disinfecting wounds due to its high toxicity, especially to the kidneys.[14]

Conclusion for the Modern Researcher

This compound represents a class of antimicrobial agents that have been rendered obsolete due to a high toxicity profile. While it likely possessed bacteriostatic properties through the general mechanism of protein inactivation via sulfhydryl binding, the lack of specific data makes a detailed technical assessment challenging. For drug development professionals, the story of this compound and other organomercurials serves as a historical case study on the importance of balancing efficacy with safety and the evolution of regulatory standards in pharmacology. The focus of modern anti-infective research has rightly shifted towards agents with high specificity for microbial targets and minimal host toxicity.

References

- 1. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 2. The Surprisingly Interesting History of Disinfectants - PurePro One [pureproone.com]

- 3. youtube.com [youtube.com]

- 4. [Mercury--a major agent in the history of medicine and alchemy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. pdihc.com [pdihc.com]

- 7. What is the mechanism of Mercurochrome? [synapse.patsnap.com]

- 8. What is Mercurochrome used for? [synapse.patsnap.com]

- 9. Merbromin: Definition, Uses and Side Effects [vedantu.com]

- 10. Phenylmercuric Nitrate | C6H5HgNO3 | CID 16682924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The action of phenylmercuric nitrate; inability of sulfhydryl compounds to reverse the depression of cytochrome oxidase and yeast respiration caused by basic phenylmercuric nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mercury Inactivates Transcription and the Generalized Transcription Factor TFB in the Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of mercury-resistant bacteria from sediments of Tagus Estuary (Portugal): implications for environmental and human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylmercuric nitrate - Wikipedia [en.wikipedia.org]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. Merbromin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Acetomeroctol in Solution

Introduction

Acetomeroctol is an organomercurial compound that has historically been used as an antiseptic and preservative. Due to the toxicological concerns associated with mercury compounds, accurate and sensitive quantification of this compound in various solutions is critical for pharmaceutical quality control, environmental monitoring, and toxicological research. This document provides detailed application notes and protocols for the analytical quantification of this compound. It is important to note that while specific validated methods for this compound are not abundantly available in public literature, the methodologies presented here are based on established principles for the analysis of similar organomercurial compounds. These protocols serve as a robust starting point for method development and validation in a research or quality control setting.

The proposed analytical techniques include High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS) for speciation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives, and a classic titrimetric method for higher concentration assays.

Method 1: Quantification of this compound using High-Performance Liquid Chromatography with Atomic Fluorescence Spectrometry (HPLC-AFS)

This method is ideal for the specific quantification of this compound and allows for the separation from other potential mercury species in the sample.

Principle

The sample is injected into an HPLC system where this compound is separated from other components on a reversed-phase column. The eluent from the HPLC is then passed through a UV irradiation chamber to break down the organomercurial compound, followed by a reduction step with stannous chloride to convert all mercury species to elemental mercury (Hg⁰). The volatile elemental mercury is then carried by a stream of argon gas into an atomic fluorescence spectrometer for detection.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a gradient pump and autosampler

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Post-column UV digestion unit

-

Post-column continuous flow vapor generation system

-

Atomic Fluorescence Spectrometer (AFS)

-

This compound analytical standard

-

HPLC-grade methanol (B129727) and water

-

Ammonium acetate (B1210297)

-

Stannous chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Argon gas (high purity)

2. Reagent and Standard Preparation

-

Mobile Phase A: 20 mM Ammonium acetate in water.

-

Mobile Phase B: 20 mM Ammonium acetate in methanol.

-

Reducing Agent: 2% (w/v) SnCl₂ in 10% (v/v) HCl.

-

Stock Standard Solution (1000 µg/mL Hg): Accurately weigh the equivalent of 100 mg of mercury as this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/L Hg.

3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-2 min: 30% B

-

2-10 min: Linear gradient from 30% to 90% B

-

10-15 min: 90% B

-

15-17 min: Linear gradient from 90% to 30% B

-

17-20 min: 30% B (re-equilibration)

-

-

Column Temperature: 30 °C

4. AFS Detection Parameters

-

Carrier Gas (Argon) Flow Rate: 300 mL/min

-

Shield Gas (Argon) Flow Rate: 500 mL/min

-

Lamp Current: As per manufacturer's recommendation

-

PMT Voltage: As per manufacturer's recommendation

5. Sample Preparation

-

For aqueous solutions, filter the sample through a 0.45 µm syringe filter prior to injection.

-

For complex matrices, a suitable extraction (e.g., liquid-liquid extraction with an organic solvent) may be necessary, followed by solvent evaporation and reconstitution in the mobile phase.

6. Analysis Procedure

-

Equilibrate the HPLC-AFS system until a stable baseline is achieved.

-

Inject the calibration standards in increasing order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound (as Hg).

-

Inject the prepared samples.

-

Quantify the this compound concentration in the samples using the calibration curve.

Data Presentation

Table 1: HPLC-AFS Method Performance Characteristics (Illustrative Data)

| Parameter | Value |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantitation (LOQ) | 1.5 µg/L |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (Spike Recovery) | 95 - 105% |

Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-AFS.

Method 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for samples where this compound can be derivatized to a more volatile form. It offers high selectivity and sensitivity.

Principle

This compound is first extracted from the aqueous solution and then derivatized to a more volatile and thermally stable compound, typically through ethylation using a Grignard reagent like sodium tetraethylborate. The derivatized analyte is then separated from other components by gas chromatography and detected by a mass spectrometer. Quantification is achieved using an internal standard.

Experimental Protocol

1. Instrumentation and Materials

-

Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Sodium tetraethylborate (NaBEt₄)

-

Acetate buffer (pH 5.0)

-

Toluene or Hexane (GC grade)

-

Internal Standard (e.g., Phenylmercury chloride)

-

This compound analytical standard

2. Reagent and Standard Preparation

-

Derivatizing Agent: 1% (w/v) Sodium tetraethylborate in water (prepare fresh).

-

Internal Standard Stock (100 µg/mL): Prepare a stock solution of Phenylmercury chloride in methanol.

-

Stock Standard Solution (1000 µg/mL Hg): Prepare a stock solution of this compound in methanol.

-